molecular formula C11H14O2 B1424019 4-Ethoxy-3-ethylbenzaldehyde CAS No. 883536-96-7

4-Ethoxy-3-ethylbenzaldehyde

Cat. No.: B1424019
CAS No.: 883536-96-7
M. Wt: 178.23 g/mol
InChI Key: LJZPWQSFLONTKK-UHFFFAOYSA-N
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Description

4-Ethoxy-3-ethylbenzaldehyde is an organic compound with the molecular formula C11H14O2. It is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethyl group (-CH2CH3) attached to a benzaldehyde core. This compound is typically a colorless to pale yellow liquid and is known for its distinctive aromatic odor. It is used in various applications, including the synthesis of fragrances and as an intermediate in organic synthesis .

Preparation Methods

4-Ethoxy-3-ethylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the esterification of 3-ethylbenzaldehyde with ethanol. The reaction is typically carried out under acidic conditions to facilitate the formation of the ethoxy group . Industrial production methods may involve similar esterification processes, optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethoxy-3-ethylbenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehydes.

Scientific Research Applications

4-Ethoxy-3-ethylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fragrances and flavoring agents.

    Biology: Research into its biological activity includes studies on its potential as a bioactive compound with antimicrobial or antioxidant properties.

    Medicine: While not widely used in medicine, its derivatives may be explored for pharmaceutical applications.

    Industry: It is utilized in the manufacture of perfumes and as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-ethylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved include interactions with specific enzymes or catalysts that facilitate these transformations .

Comparison with Similar Compounds

4-Ethoxy-3-ethylbenzaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, such as the presence of both ethoxy and ethyl groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

4-ethoxy-3-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZPWQSFLONTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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